

Solubility Profile of 2-Amino-6-methoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-methoxyphenol

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Abstract

This technical guide addresses the solubility of **2-Amino-6-methoxyphenol** (CAS: 40925-71-1), a key chemical intermediate in various manufacturing processes. Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for **2-Amino-6-methoxyphenol** in common organic solvents remains largely unpublished. This document provides a summary of the available physicochemical properties to facilitate a qualitative understanding of its expected solubility. Furthermore, a detailed, standardized experimental protocol for determining the solubility of this compound via the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) analysis, is presented. This guide is intended to provide researchers with the necessary tools to generate reliable and reproducible solubility data in-house.

Introduction

2-Amino-6-methoxyphenol is an aromatic compound containing both an amino and a hydroxyl functional group, as well as a methoxy ether group. These features grant it a degree of polarity and the capacity for hydrogen bonding, which are critical determinants of its solubility in various media. Understanding the solubility of this compound in different organic solvents is crucial for a range of applications, including reaction chemistry, purification via recrystallization, formulation development, and safety assessments.

Currently, there is a notable lack of publicly available quantitative data on the solubility of **2-Amino-6-methoxyphenol** in organic solvents. This guide aims to bridge this gap by providing a robust experimental framework for its determination.

Physicochemical Properties and Qualitative Solubility Assessment

While specific quantitative solubility data is not available, the physicochemical properties of **2-Amino-6-methoxyphenol** can inform a qualitative prediction of its behavior in different organic solvents.

| Property | Value/Information | Source |
|-------------------------|---|----------------|
| CAS Number | 40925-71-1 | [PubChem][1] |
| Molecular Formula | C ₇ H ₉ NO ₂ | [PubChem][1] |
| Molecular Weight | 139.15 g/mol | [PubChem][1] |
| Appearance | Solid (form may vary) | [IndiaMART][2] |
| Computed XLogP3 | 0.5 | [PubChem][1] |
| Hydrogen Bond Donors | 2 (from -OH and -NH ₂) | [PubChem][1] |
| Hydrogen Bond Acceptors | 3 (from -O-, -OH, and -N) | [PubChem][1] |

Based on its structure, **2-Amino-6-methoxyphenol** possesses both polar (amino, hydroxyl) and non-polar (benzene ring, methoxy group) characteristics. The positive XLogP3 value suggests a slight preference for lipophilic environments over water. The presence of hydrogen bond donors and acceptors indicates that it should be soluble in polar protic solvents like alcohols (e.g., methanol, ethanol) through hydrogen bonding interactions. It is also expected to have some solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) that can act as hydrogen bond acceptors. Its solubility in non-polar solvents (e.g., toluene, hexane) is anticipated to be limited due to the significant polarity imparted by the amino and hydroxyl groups. The general principle of "like dissolves like" is a useful guide here; solvents with similar polarity and hydrogen bonding capabilities are likely to be more effective.[3]

Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a solid in a solvent.^{[4][5]}

Materials and Equipment

- **2-Amino-6-methoxyphenol** (solid, of known purity)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) of analytical grade
- Vials with screw caps
- Thermostatic shaker or incubator with orbital shaking capabilities
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure

Step 1: Preparation of Saturated Solutions

- Add an excess amount of solid **2-Amino-6-methoxyphenol** to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
- Add a known volume of the desired organic solvent to each vial.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

- Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments to ensure the concentration in the liquid phase becomes constant.[4]

Step 2: Sample Collection and Preparation

- After the equilibration period, allow the vials to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
- Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for the mobile phase in HPLC) to a concentration within the calibration range of the analytical method.

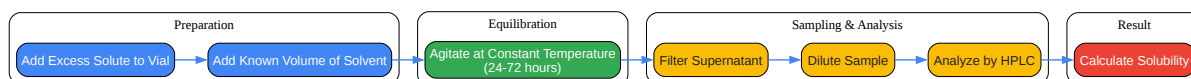
Step 3: Quantitative Analysis by HPLC

- Develop a suitable HPLC method for the quantification of **2-Amino-6-methoxyphenol**. This typically involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.[6]
- Prepare a series of standard solutions of **2-Amino-6-methoxyphenol** of known concentrations.
- Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
- Inject the diluted sample solutions into the HPLC system.
- Determine the concentration of **2-Amino-6-methoxyphenol** in the diluted samples by interpolating their peak areas on the calibration curve.
- Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the given

temperature.

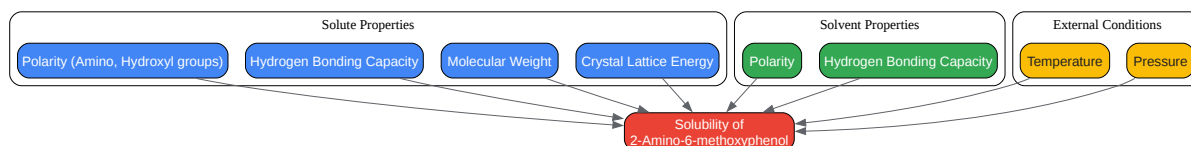
Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.



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Caption: Experimental workflow for solubility determination.



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Caption: Factors influencing the solubility of a compound.

Conclusion

While quantitative solubility data for **2-Amino-6-methoxyphenol** in organic solvents is not readily available in the public domain, a qualitative assessment based on its molecular structure suggests moderate solubility in polar organic solvents. For drug development professionals and researchers requiring precise solubility values, direct experimental

measurement is necessary. The detailed shake-flask protocol provided in this guide offers a standardized and reliable method for generating this critical data, thereby facilitating more informed decisions in process development, formulation, and scientific research.

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